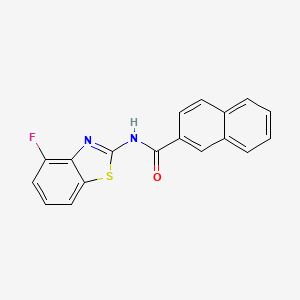![molecular formula C22H27N3O4 B6507524 N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N'-(3-methylphenyl)ethanediamide CAS No. 941976-83-6](/img/structure/B6507524.png)
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N'-(3-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with several functional groups. The presence of the morpholine ring suggests that it might have some biological activity, as morpholine is often used in drug design .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring and the attachment of the phenyl groups. Without specific information, it’s hard to say more .Molecular Structure Analysis
The molecular structure of a compound like this can be analyzed using techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry methods .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. The morpholine ring might be involved in reactions with acids or bases, and the phenyl groups might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, could be determined experimentally. These properties would be influenced by factors such as its molecular structure and the nature of its functional groups .Scientific Research Applications
- The study of new catalytic protocols for sustainable organic compound synthesis is of interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as catalysts. This methodology has been applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, despite the retro-Michael reaction. Both synthetic reactions (preparation of chalcone and triazole Michael-addition to chalcone) exhibit good green metrics .
- Nitrogen-containing heteroarene units, such as triazole derivatives, play a crucial role in natural products and synthetic compounds. Triazole derivatives exhibit diverse biological effects due to their structural characteristics, making them easier to bind with target molecules. β-Azolyl ketones, including 3-aryl-3-triazolylpropiophenones, have been described as efficient components in fungicide, bactericide, and herbicide formulations .
- Indole derivatives, including indole-3-acetic acid (a plant hormone produced from tryptophan degradation), have diverse biological and clinical applications. While not directly related to VU0504674-1, understanding the broader context of indole derivatives can inform potential applications in agriculture, growth regulation, and plant health .
- The crystal structure of 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)methyl]pyridine, a related compound, has been studied. Although not specific to VU0504674-1, crystallographic insights can aid in understanding its three-dimensional arrangement and potential interactions with biological targets .
Catalysis and Organic Synthesis
Biological and Pharmacological Applications
Plant Hormone and Agricultural Applications
Crystallography and Structural Insights
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-16-4-3-5-18(14-16)24-22(27)21(26)23-15-20(25-10-12-29-13-11-25)17-6-8-19(28-2)9-7-17/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUNWYRIDWDHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6507441.png)
![ethyl 4-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6507459.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide](/img/structure/B6507466.png)
![N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6507472.png)
![ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6507480.png)
![N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(2-nitrophenyl)ethanediamide](/img/structure/B6507488.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B6507503.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6507510.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B6507518.png)
![N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6507529.png)
![2-fluoro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6507535.png)
![N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6507543.png)
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B6507546.png)
